molecular formula C20H23BrClN3OS B2664330 N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride CAS No. 1215398-19-8

N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride

Cat. No.: B2664330
CAS No.: 1215398-19-8
M. Wt: 468.84
InChI Key: USXUYMGCXSPIJR-UHFFFAOYSA-N
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Description

N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride is a synthetic organic compound It is characterized by the presence of a brominated benzo[d]thiazole moiety, a dimethylamino propyl chain, and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride typically involves multiple steps:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a brominated aromatic aldehyde under acidic conditions.

    Attachment of the dimethylamino propyl chain: This step involves the alkylation of the benzo[d]thiazole core with a suitable alkylating agent, such as 3-chloropropyl dimethylamine, under basic conditions.

    Introduction of the phenylacetamide group: The final step involves the acylation of the intermediate with phenylacetyl chloride in the presence of a base, followed by conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the benzo[d]thiazole ring can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride
  • N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride

Uniqueness

N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that may enhance the compound’s efficacy in certain applications compared to its chloro- or fluoro- analogs.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3OS.ClH/c1-23(2)11-6-12-24(19(25)13-15-7-4-3-5-8-15)20-22-17-10-9-16(21)14-18(17)26-20;/h3-5,7-10,14H,6,11-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXUYMGCXSPIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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